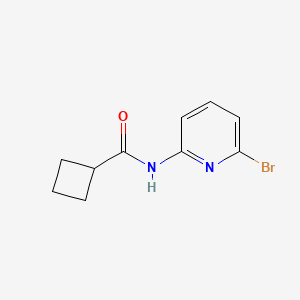
(2-Chlor-4-(Ethoxycarbonyl)phenyl)boronsäure
Übersicht
Beschreibung
“(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-94-6 . It has a molecular weight of 228.44 . The IUPAC name for this compound is 2-chloro-4-(ethoxycarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” are not available, it’s worth noting that boronic acids, in general, are known to undergo protodeboronation . This reaction involves the removal of the boronic acid group, often catalyzed by a radical approach .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien. Die Anwesenheit der Boronsäuregruppe ermöglicht die Kupplung mit verschiedenen Halogeniden oder Pseudohalogeniden unter katalytischen Bedingungen, typischerweise palladiumbasiert, um Biarylverbindungen zu bilden .
Synthese von Phenolen
Die Boronsäureeinheit in dieser Verbindung kann einer oxidativen Hydroxylierung unterzogen werden, um Phenole zu erzeugen. Diese Transformation ist entscheidend für die Synthese komplexer Moleküle, die phenolische Strukturen enthalten, die in Naturprodukten und pharmazeutischen Wirkstoffen häufig vorkommen .
Homolytische aromatische Substitution
(2-Chlor-4-(Ethoxycarbonyl)phenyl)boronsäure kann an der homolytischen aromatischen Substitution teilnehmen. Diese Reaktion wird verwendet, um Substituenten an den aromatischen Ring einzuführen, die zur Weiterfunktionalisierung für die Entwicklung neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet werden können .
Carbometallisierung von Ynamidien
Die Verbindung kann an der Carbometallisierung von Ynamidien beteiligt sein, einem Verfahren zur Bildung von Kohlenstoff-Stickstoff-Bindungen. Dieser Prozess ist bedeutsam für den Aufbau stickstoffhaltiger Heterocyclen, die Kernstrukturen in vielen Medikamenten und Agrochemikalien sind .
Trifluormethylierung
Trifluormethylgruppen sind in der medizinischen Chemie wertvoll, da sie die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika verbessern können. This compound kann in Trifluormethylierungsreaktionen verwendet werden, um Trifluormethylgruppen in aromatische Verbindungen einzuführen .
Synthese von Arylethan-sulfonamiden
Diese Verbindung wird auch bei der Synthese von Arylethan-sulfonamiden durch 1,4-Konjugatadditionen mit Ethen-sulfonamiden verwendet. Arylethan-sulfonamide haben aufgrund ihrer potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, Interesse geweckt .
Herstellung von Biarylketonen und Phthaliden
Biarylketone und Phthalide sind wichtige Zwischenprodukte in der organischen Synthese. This compound kann in Kreuzkupplungsreaktionen verwendet werden, um diese Verbindungen herzustellen, die in verschiedenen chemischen Industrien nützlich sind .
Entwicklung organischer elektronischer Materialien
Schließlich findet die Verbindung Anwendung bei der Entwicklung von organischen elektronischen Materialien. Ihre Fähigkeit, stabile kovalente Bindungen mit anderen organischen Molekülen zu bilden, macht sie zu einem wertvollen Bestandteil bei der Synthese von organischen Halbleitern, die in Geräten wie organischen lichtemittierenden Dioden (OLEDs) und Solarzellen verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 4-borono-3-chlorobenzoate, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Eigenschaften
IUPAC Name |
(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJLOYYNCABND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657165 | |
| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-94-6 | |
| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
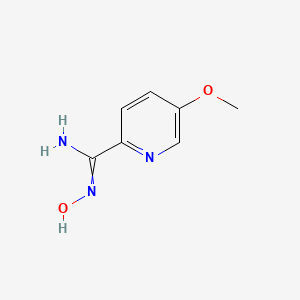

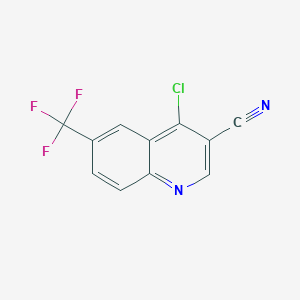
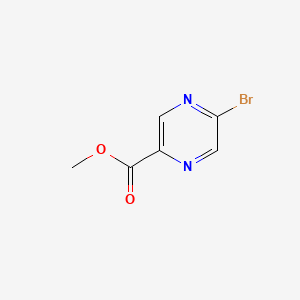
![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
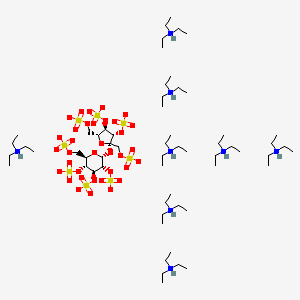

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)
